8-Bromoguanosine hydrate is a modified nucleoside derived from guanosine, where a bromine atom is substituted at the 8-position of the purine ring. This modification can influence the biological activity and properties of the nucleoside, making it of interest in various scientific fields.
8-Bromoguanosine hydrate can be synthesized in laboratories through specific chemical reactions involving guanosine and brominating agents. It may also be obtained from commercial suppliers specializing in biochemical compounds.
This compound belongs to the class of nucleosides, which are essential building blocks of nucleic acids (DNA and RNA). It is categorized under modified nucleosides due to the presence of the bromine atom.
The synthesis of 8-Bromoguanosine hydrate typically involves bromination of guanosine. Common methods include:
The molecular formula of 8-Bromoguanosine hydrate is C₁₀H₁₂BrN₅O₅. The structure consists of a ribose sugar attached to a brominated guanine base.
8-Bromoguanosine hydrate can participate in various chemical reactions:
The mechanism by which 8-Bromoguanosine hydrate exerts its biological effects involves:
Studies have shown that modified nucleosides like 8-Bromoguanosine can influence gene expression and protein synthesis due to their incorporation into RNA.
8-Bromoguanosine hydrate has several applications in research:
The incorporation of 8-bromoguanosine hydrate (8BrG) into RNA sequences significantly constrains conformational flexibility, directing structural outcomes toward specific topological states. This halogenated nucleoside analogue features a bromine atom at the C8 position of the guanine base, creating steric hindrance that restricts rotation around the glycosidic bond. This restriction preferentially stabilizes the syn conformation, which is energetically disfavored in unmodified guanosine (rG) due to clashes between the ribose C2'-hydroxyl group and the purine C8 hydrogen [1] [3].
In human telomere RNA (r(UAGGGU)), systematic substitution with 8BrG at specific positions (ORN-2) induces a dramatic topological shift from the typical parallel G-quadruplex to an antiparallel tetramolecular architecture. Circular dichroism (CD) spectroscopy reveals this transition through a characteristic signature: a strong positive peak at 295 nm and a negative band at 260 nm. Nuclear magnetic resonance (NMR) studies further demonstrate that this antiparallel structure exhibits unequivalent strands with both syn- and anti-guanosine conformations, confirmed by six distinct imino proton signals compared to three in the parallel equivalent. This structural homogeneity is attributed to 8BrG's ability to lock specific residues into the syn conformation required for antiparallel alignment [1].
Table 1: Structural Signatures of 8BrG-Modified Human Telomere RNA (r(UAGGGU))
Parameter | Unmodified RNA | ORN-2 (8BrG Modified) | Structural Implication |
---|---|---|---|
CD Spectrum Peaks | +265 nm, -240 nm | +295 nm, -260 nm | Parallel → Antiparallel shift |
NMR Imino Protons | 3 signals | 6 signals (2 overlapped) | Non-equivalent G residues |
Glycosidic Angle | Primarily anti | Mix of syn/anti | Altered hydrogen bonding |
Thermal Stability (Tm) | 86.8°C (100 mM K+) | >90°C (100 mM K+) | Enhanced stability |
This conformational steering extends beyond quadruplexes. In YNMG-type hairpins (e.g., gcUUCGgc), 8BrG incorporation restricts rotational freedom in the denatured state, reducing the entropic penalty of folding. This forces the RNA ensemble toward a narrower distribution of native-like conformations, as evidenced by narrowed NMR resonance peaks and decreased conformational entropy (ΔS) in thermodynamic measurements [3].
The thermodynamic and kinetic consequences of 8BrG incorporation reveal a multifaceted mechanism centered on denatured state restriction and folding acceleration. Laser temperature-jump experiments on the model hairpin gcUUCGgc demonstrate that 8BrG substitution enhances stability (ΔΔG°₃₇ = -0.69 ± 0.15 kcal/mol; ΔTₘ = +6.8 ± 1.4°C) primarily through a 4.1-fold increase in the folding rate constant (kₑ) at 37.5°C. Notably, the unfolding rate (kᵤ) remains largely unaffected. This kinetic asymmetry indicates that 8BrG does not stabilize the native state through additional tertiary interactions but instead reduces the conformational entropy of the unfolded ensemble. The bulky bromine atom sterically restricts rotation around the glycosidic bond and perturbs base stacking dynamics in unstructured regions, effectively "pre-organizing" the denatured state toward conformations primed for nucleation [3].
In G-quadruplex contexts, 8BrG’s influence manifests as exceptional thermal resilience. The antiparallel telomeric RNA quadruplex (ORN-2) exhibits a melting temperature exceeding 90°C in 100 mM KCl—significantly higher than its unmodified parallel counterpart (Tₘ = 86.8°C). Remarkably, this stability persists even under ion-limiting conditions (10 mM KCl), suggesting that the bromine modification enhances core tetrad stacking independently of electrostatic shielding by cations. This stability arises from optimized guanine base stacking within the G-tetrad planes and strengthened hydrogen bonding due to the enforced syn conformations at strategic positions [1].
Table 2: Folding Kinetics and Thermodynamics of 8BrG-Modified RNA Hairpins
Parameter | Unmodified gcUUCGgc | 8BrG-Modified gcUUCGgc | Change |
---|---|---|---|
ΔG°₃₇ (kcal/mol) | -2.1 ± 0.1 | -2.79 ± 0.15 | -0.69 |
Tₘ (°C) | 64.5 ± 0.5 | 71.3 ± 1.4 | +6.8 |
Folding Rate (kₑ, μs⁻¹) | 1.2 ± 0.1 | 4.9 ± 0.5 | 4.1x faster |
Unfolding Rate (kᵤ, μs⁻¹) | 4.5 ± 0.3 | 5.0 ± 0.6 | ~1x |
Dominant Effect | ↓ Unfolded state entropy |
The structural outcomes mediated by 8BrG starkly contrast with those driven by canonical guanosine, underscoring its unique role as a conformational engineer rather than a passive participant in RNA architecture. Three critical distinctions emerge:
1) G-Quadruplex Topology Switching:Unmodified human telomere RNA r(UAGGGU) adopts an exclusively parallel-stranded G-quadruplex under physiological K⁺ conditions, characterized by uniform anti-glycosidic angles and three equivalent strands. CD spectra show a signature positive peak at ~265 nm. In contrast, strategic 8BrG substitution (e.g., at the second G-position in UAGGGU) forces an antiparallel "papa" topology with alternating strand directionality and mixed *syn/anti angles. This switch arises because 8BrG’s steric bulk favors the syn conformation required for the sharp turns in antiparallel quadruplexes—a conformation rarely sampled by unmodified rG due to energy penalties [1].
2) Thermodynamic Stability vs. Kinetic Accessibility:While both modified and unmodified G-quadruplexes exhibit high stability, their folding pathways diverge. Unmodified sequences rely on cation-dependent electrostatic stabilization of the transition state, with folding rates sensitive to [K⁺]. 8BrG-modified quadruplexes, however, display ion-independent folding kinetics, suggesting that the bromine modification lowers the kinetic barrier by pre-organizing G-tracts into nucleation-competent conformations before cation binding. This mirrors the hairpin data (Section 1.2), where 8BrG accelerates folding without affecting unfolding [1] [3].
3) Structural Diversity in Repeat Expansion Disorders:In disease-relevant repeat expansions (e.g., CGG in FXTAS), unmodified rG favors G-quadruplex formation with parallel orientation. Biochemical studies show these structures sequester proteins like hnRNP K, disrupting splicing. 8BrG incorporation would likely enforce antiparallel topologies or alter loop dynamics in such repeats due to its syn preference. This could perturb pathogenic protein binding epitopes, highlighting its potential as a mechanistic probe. Notably, unmodified CUG repeats form flexible hairpins with periodically occurring U-U mismatches, while 8BrG substitution would restrict loop flexibility and potentially alter MBNL1 protein binding in myotonic dystrophy [5].
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